
Deacetyldiltiazem
概要
説明
Deacetyldiltiazem is a pharmacologically active metabolite of diltiazem, a benzothiazepine derivative and calcium channel blocker. Diltiazem is widely used in the treatment of cardiovascular conditions such as hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . This compound retains a significant portion of the pharmacological activity of its parent compound, diltiazem .
準備方法
Synthetic Routes and Reaction Conditions: Deacetyldiltiazem is typically formed through the deacetylation of diltiazem. This process involves the removal of an acetyl group from the diltiazem molecule. The deacetylation can be achieved using various chemical reagents and conditions. For instance, hydrolysis in aqueous solutions can lead to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of diltiazem under specific conditions to ensure high yield and purity. The process parameters, such as temperature, pH, and reaction time, are optimized to achieve efficient deacetylation .
化学反応の分析
Types of Reactions: Deacetyldiltiazem undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
科学的研究の応用
Deacetyldiltiazem is a major metabolite of diltiazem, a calcium channel blocker used to treat hypertension, angina, and certain arrhythmias . Studies suggest that this compound may possess pharmacological activity, potentially contributing to the overall effects of diltiazem .
Scientific Research Applications
Pharmacokinetics and Bioavailability
- Quantification in Human Plasma: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods have been developed for quantifying diltiazem and its metabolites, including this compound, in human plasma . These methods are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of diltiazem and its metabolites .
- Stability Studies: Stability studies of diltiazem and this compound are performed using LC-MS/MS to assess the impact of different buffer solutions on the conversion of diltiazem to this compound over time .
Pharmacological Activity
- Thrombocyte Aggregation: Research indicates that this compound has a stronger ability to reduce thrombocyte aggregation compared to diltiazem . This suggests that the metabolite may affect the response after diltiazem administration .
Toxicology
- Postmortem Analysis: In cases of lethal diltiazem poisoning, postmortem concentrations of diltiazem and this compound are measured in various tissues using gas chromatography-mass spectrometry to determine the distribution and levels of the drug and its metabolite in the body .
Case Studies
Lethal Diltiazem Poisoning
A 60-year-old man ingested 8g of diltiazem in a suicide attempt and was admitted to the emergency department. Despite treatment, the patient died 20 hours post-ingestion. Postmortem analysis revealed the following concentrations of diltiazem and this compound in various tissues :
Tissue | Diltiazem (mg/mL or mg/g) | This compound (mg/mL or mg/g) |
---|---|---|
Blood | 31.1 | 9.7 |
Brain | 33.1 | 13.7 |
Lung | 179.5 | 47.5 |
Heart | 41.8 | 10.1 |
Liver | 182.1 | 47.3 |
Kidney | 49.2 | 22.6 |
Bile | 294.9 | 29.4 |
The concentrations of diltiazem and this compound were notably higher than those reported in other studies of diltiazem poisoning .
Diltiazem and Metabolites in Human Urine
Diltiazem's human urinary metabolites were analyzed using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry .
Analytical Methods
UPLC-MS/MS Method
A study utilized UPLC-MS/MS to measure diltiazem and its metabolites in human plasma. The method involves the separation of analytes using a reversed-phase column and analyzed by mass spectrometry in multiple reaction monitoring mode . The monitored transitions (m/z) were :
- Diltiazem: 415.05/178.03
- N-desmethyl diltiazem: 401.09/150.04
- This compound: 373.21/108.85
- Diltiazem-D4 (internal standard): 419.22/314.0
作用機序
Deacetyldiltiazem exerts its effects primarily by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure . The molecular targets involved include voltage-sensitive calcium channels, which are crucial for the regulation of calcium ion flow in and out of cells .
類似化合物との比較
Diltiazem: The parent compound of deacetyldiltiazem, used for similar therapeutic purposes.
N-desmethyl diltiazem: Another metabolite of diltiazem with pharmacological activity.
Verapamil: A calcium channel blocker with similar therapeutic uses but different chemical structure.
Uniqueness: this compound is unique in its balance of pharmacological activity and metabolic stability. While it retains significant activity similar to diltiazem, it also exhibits distinct pharmacokinetic properties that make it a valuable compound for research and therapeutic applications .
生物活性
Deacetyldiltiazem, also known as desacetyl-diltiazem, is a significant metabolite of the calcium channel blocker diltiazem. This compound exhibits notable biological activity and pharmacological effects which are crucial for understanding its role in clinical settings. This article explores the biological activity, metabolism, and clinical implications of this compound, supported by relevant data tables and research findings.
Overview of Diltiazem and Its Metabolites
Diltiazem is widely used in the treatment of cardiovascular conditions such as hypertension and angina pectoris. It is metabolized in the liver to several active metabolites, with this compound being one of the most prominent. Research indicates that this compound retains about 25% to 50% of the pharmacological potency of diltiazem itself .
Metabolism and Pharmacokinetics
This compound is primarily formed through O-demethylation of diltiazem, mediated predominantly by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. Studies have shown that this compound has a significantly higher affinity for CYP2D6 compared to CYP3A4, suggesting that its metabolism may vary among individuals based on their CYP2D6 enzyme activity .
Table 1: Metabolic Pathways of Diltiazem and this compound
Compound | Metabolic Pathway | Enzyme Involved | K(m) Value (µM) |
---|---|---|---|
Diltiazem | O-demethylation | CYP2D6 | 5 |
Diltiazem | N-demethylation | CYP3A4 | 540 |
This compound | O-demethylation | CYP2D6 | Not specified |
Biological Activity
This compound functions primarily as a calcium channel blocker , similar to its parent compound. Its mechanism involves inhibiting calcium influx into cardiac and smooth muscle cells, leading to vasodilation and decreased heart rate. This action contributes to its effectiveness in managing conditions like hypertension and angina.
Case Studies
-
Lethal Diltiazem Poisoning : A case study reported a patient who ingested 8 g of diltiazem, resulting in fatal outcomes despite medical intervention. Postmortem analysis revealed concentrations of diltiazem and this compound in various organs, indicating significant systemic exposure to both compounds . The concentrations measured were:
- Blood: 31.1 mg/mL diltiazem; 9.7 mg/mL this compound
- Liver: 182.1 mg/g diltiazem; 47.3 mg/g this compound
- Brain: 33.1 mg/g diltiazem; 13.7 mg/g this compound
- Pharmacokinetic Studies : Research has shown that this compound can reach plasma levels of 10% to 20% relative to diltiazem after administration . This pharmacokinetic profile is essential for understanding dosing regimens in patients receiving diltiazem therapy.
Clinical Implications
The presence of this compound in plasma can influence the therapeutic effects and side effects associated with diltiazem treatment. Given its significant biological activity, monitoring levels of both diltiazem and its metabolites may be beneficial in optimizing therapy for patients with varying metabolic capacities.
特性
IUPAC Name |
(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHUXMZTSSZXSB-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00881093 | |
Record name | Desacetyl diltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00881093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deacetyldiltiazem | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
42399-40-6 | |
Record name | Deacetyldiltiazem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42399-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetyldiltiazem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desacetyl diltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00881093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEACETYLDILTIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849UT193YJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deacetyldiltiazem | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Deacetyldiltiazem formed in the body?
A1: this compound is formed through the deacetylation of Diltiazem. This metabolic process primarily occurs in the liver but can also occur in extrahepatic tissues like the intestines [, ].
Q2: What enzyme is primarily responsible for the deacetylation of Diltiazem?
A2: Research has identified Carboxylesterase 2a (Ces2a) as the primary enzyme responsible for Diltiazem deacetylation, specifically in rats. This finding highlights a significant species difference, as human, monkey, dog, and mouse tissues lack this specific enzyme activity [, , , ].
Q3: Does food intake affect the bioavailability of Diltiazem and this compound?
A3: Studies have shown that food does not significantly influence the bioavailability of Diltiazem or its metabolites, including this compound, regardless of whether the drug is administered as a conventional tablet or a slow-release formulation [].
Q4: How does grapefruit juice consumption affect Diltiazem bioavailability?
A4: Unlike some dihydropyridine calcium channel blockers, grapefruit juice does not appear to significantly affect the bioavailability of Diltiazem. This finding suggests that factors beyond cytochrome P450 metabolism, which is inhibited by grapefruit juice, contribute to Diltiazem bioavailability [].
Q5: Does chronic Diltiazem administration influence its own metabolism?
A5: Yes, chronic Diltiazem administration can impair its own metabolism. Studies in rabbits demonstrated that chronic intrauterine exposure to Diltiazem significantly reduced this compound formation in offspring, particularly in liver, lung, and brain tissues [].
Q6: What is the impact of renal impairment on Diltiazem and this compound pharmacokinetics?
A6: In patients undergoing continuous ambulatory peritoneal dialysis, Diltiazem pharmacokinetic parameters, including those of this compound, were comparable to those observed in healthy volunteers and patients with end-stage renal disease. This suggests that dosage adjustments may not be necessary for individuals with renal impairment [].
Q7: Does this compound possess pharmacological activity?
A7: Yes, this compound exhibits pharmacological activity, although its potency may be lower than that of Diltiazem. [, ]
Q8: What analytical methods are commonly used to measure Diltiazem and this compound concentrations?
A8: High-performance liquid chromatography (HPLC) is widely employed to measure Diltiazem and its metabolites, including this compound, in various biological samples [, , ]. Gas chromatography (GC) methods have also been developed for this purpose [, ].
Q9: Do histamine H2-receptor antagonists influence Diltiazem and this compound pharmacokinetics?
A9: Co-administration of Cimetidine, a histamine H2-receptor antagonist, has been shown to significantly increase Diltiazem and this compound plasma levels. While Ranitidine, another H2-receptor antagonist, also exhibited this effect, it was not statistically significant [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。